BSc2118

Catalog No.
S549045
CAS No.
M.F
C28H43N3O7
M. Wt
533.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BSc2118

Product Name

BSc2118

IUPAC Name

tert-butyl (3S)-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoate

Molecular Formula

C28H43N3O7

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C28H43N3O7/c1-18(2)13-21(16-32)29-25(34)23(15-24(33)38-28(5,6)7)30-26(35)22(14-19(3)4)31-27(36)37-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,13-15,17H2,1-7H3,(H,29,34)(H,30,35)(H,31,36)/t21-,22-,23-/m0/s1

InChI Key

IWBUYMFIYWDGMJ-VABKMULXSA-N

SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

BSc2118; BSc-2118; BSc 2118.

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Description

The exact mass of the compound tert-butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(((S)-4-methyl-1-oxopentan-2-yl)amino)-4-oxobutanoate is 533.3101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BSc2118 is a novel compound classified as a proteasome inhibitor, specifically targeting the 20S proteasome complex. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer. BSc2118 operates by irreversibly binding to the proteasome, thereby inhibiting its activity and leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells . Its chemical structure includes a ketoamide moiety, which is crucial for its inhibitory action against proteasomal enzymes .

BSc2118 primarily functions through the inhibition of proteasomal activity. The mechanism involves the covalent modification of active site threonine residues within the proteasome, effectively blocking substrate degradation. This inhibition leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins, promoting cell death in tumor cells . Additionally, BSc2118 has been shown to stabilize proteins such as hypoxia-inducible factor 1-alpha (HIF1A), enhancing angioneurogenesis and providing neuroprotection in ischemic conditions .

BSc2118 exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines, including those derived from multiple myeloma and melanoma. The compound has been observed to cause cell cycle arrest and activate apoptotic pathways involving p53 and caspases . Furthermore, BSc2118 has demonstrated neuroprotective effects in models of cerebral ischemia, suggesting its potential utility beyond oncology .

BSc2118's primary applications lie within oncology as a therapeutic agent against various cancers due to its ability to inhibit proteasomal degradation pathways. Its efficacy has been demonstrated in preclinical models for multiple myeloma and melanoma . Additionally, its neuroprotective properties suggest potential applications in treating neurodegenerative diseases and conditions involving ischemic injury .

Interaction studies involving BSc2118 have focused on its binding affinity and selectivity towards different proteasome subunits. Research indicates that BSc2118 selectively inhibits the chymotrypsin-like activity of the proteasome while having minimal effects on other proteolytic pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment . Furthermore, studies have explored its interactions with other cellular pathways affected by proteasomal inhibition, providing insights into combination therapies that may enhance its anticancer effects .

BSc2118 shares similarities with several other proteasome inhibitors, notably:

Compound NameMechanism of ActionUnique Features
BortezomibReversible inhibitor of 20S proteasomeFirst-in-class proteasome inhibitor; FDA-approved for multiple myeloma
CarfilzomibIrreversible inhibitor of 20S proteasomeMore selective for the chymotrypsin-like site; used in relapsed multiple myeloma
OprozomibReversible inhibitorDesigned to overcome bortezomib resistance; currently under investigation
Salinosporamide AIrreversible inhibitorExhibits activity against bortezomib-resistant cells; derived from marine bacteria

BSc2118 is unique due to its specific binding characteristics and potential dual applications in oncology and neuroprotection, setting it apart from other compounds in this category . Its ability to stabilize HIF1A adds another layer to its therapeutic profile not commonly seen with other proteasome inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

533.31010072 g/mol

Monoisotopic Mass

533.31010072 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LXL

Dates

Modify: 2023-07-15
1: Fuchs O. Targeting of NF-kappaB signaling pathway, other signaling pathways and epigenetics in therapy of multiple myeloma. Cardiovasc Hematol Disord Drug Targets. 2013 Mar 1;13(1):16-34. Review. PubMed PMID: 23534949.
2: Doeppner TR, Mlynarczuk-Bialy I, Kuckelkorn U, Kaltwasser B, Herz J, Hasan MR, Hermann DM, Bähr M. The novel proteasome inhibitor BSc2118 protects against cerebral ischaemia through HIF1A accumulation and enhanced angioneurogenesis. Brain. 2012 Nov;135(Pt 11):3282-97. doi: 10.1093/brain/aws269. PubMed PMID: 23169919.
3: Sterz J, Jakob C, Kuckelkorn U, Heider U, Mieth M, Kleeberg L, Kaiser M, Kloetzel PM, Sezer O, von Metzler I. BSc2118 is a novel proteasome inhibitor with activity against multiple myeloma. Eur J Haematol. 2010 Aug;85(2):99-107. doi: 10.1111/j.1600-0609.2010.01450.x. Epub 2010 Mar 31. PubMed PMID: 20374272.
4: Młynarczuk-Biały I, Roeckmann H, Kuckelkorn U, Schmidt B, Umbreen S, Gołab J, Ludwig A, Montag C, Wiebusch L, Hagemeier C, Schadendorf D, Kloetzel PM, Seifert U. Combined effect of proteasome and calpain inhibition on cisplatin-resistant human melanoma cells. Cancer Res. 2006 Aug 1;66(15):7598-605. PubMed PMID: 16885359.

Explore Compound Types